molecular formula C18H28N2O8 B12400459 rac Rivastigmine-d6 Tartrate Salt

rac Rivastigmine-d6 Tartrate Salt

カタログ番号: B12400459
分子量: 406.5 g/mol
InChIキー: GWHQHAUAXRMMOT-PIJMPVEQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Rac)-Rivastigmine-d6 (tartrate) is a deuterated form of Rivastigmine tartrate, a cholinesterase inhibitor used primarily in the treatment of mild to moderate Alzheimer’s disease and Parkinson’s disease dementia. The deuterium labeling in (Rac)-Rivastigmine-d6 helps in pharmacokinetic studies by providing a stable isotope that can be distinguished from the non-deuterated form.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Rivastigmine-d6 (tartrate) involves the incorporation of deuterium atoms into the Rivastigmine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of (Rac)-Rivastigmine-d6 (tartrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the correct incorporation of deuterium atoms.

化学反応の分析

Types of Reactions: (Rac)-Rivastigmine-d6 (tartrate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

科学的研究の応用

(Rac)-Rivastigmine-d6 (tartrate) has several scientific research applications:

    Chemistry: Used in the study of reaction mechanisms and isotope effects.

    Biology: Employed in metabolic studies to trace the biochemical pathways of Rivastigmine.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Rivastigmine.

    Industry: Applied in the development of new cholinesterase inhibitors and related compounds.

作用機序

(Rac)-Rivastigmine-d6 (tartrate) exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial in alleviating the symptoms of Alzheimer’s disease and Parkinson’s disease dementia, where cholinergic deficits are prominent.

類似化合物との比較

    Donepezil: Another cholinesterase inhibitor used in Alzheimer’s disease.

    Galantamine: A cholinesterase inhibitor with additional nicotinic receptor modulating properties.

    Tacrine: An older cholinesterase inhibitor with a different side effect profile.

Comparison:

    Uniqueness: (Rac)-Rivastigmine-d6 (tartrate) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Unlike Donepezil and Galantamine, Rivastigmine also inhibits butyrylcholinesterase, which may offer additional benefits in certain patient populations.

    Mechanism: While all these compounds inhibit acetylcholinesterase, (Rac)-Rivastigmine-d6 (tartrate) has a broader inhibitory profile, affecting both acetylcholinesterase and butyrylcholinesterase.

特性

分子式

C18H28N2O8

分子量

406.5 g/mol

IUPAC名

[3-[1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i3D3,4D3;

InChIキー

GWHQHAUAXRMMOT-PIJMPVEQSA-N

異性体SMILES

[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

正規SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。